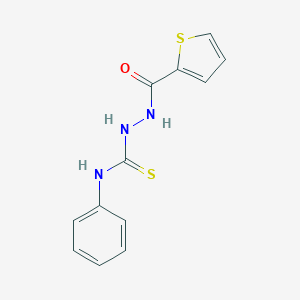

![molecular formula C16H13N3S B483965 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 496970-85-5](/img/structure/B483965.png)

1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazoles are a class of heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring . They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .Molecular Structure Analysis

Benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics. It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .科学的研究の応用

Medicine: Anticancer Applications

Benzimidazole derivatives have been extensively researched for their anticancer properties. They are known to interact with biological macromolecules, leading to antiproliferative effects . Specifically, certain benzimidazole compounds have shown promise in inhibiting cancer cell growth and could be potential candidates for chemotherapy drugs .

Materials Chemistry: Advanced Material Development

In the realm of materials chemistry, benzimidazole derivatives contribute to the development of new materials with enhanced properties. These compounds can be used to create novel polymers and composites that exhibit desirable thermal and mechanical characteristics .

Electronics: Organic Electronics

Benzimidazole derivatives are also significant in the field of electronics, particularly in the development of organic electronic devices. Their molecular structure allows for efficient charge transport, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Technology: Drug Design and Discovery

The structural versatility of benzimidazole derivatives makes them valuable in technology, especially in drug design and discovery. They serve as key pharmacophore motifs in the identification and optimization of lead structures, which is crucial in the medicinal chemistry toolbox .

Dyes and Pigments: Colorant Synthesis

Benzimidazole derivatives can be synthesized to produce dyes and pigments. These compounds can offer a range of colors and are used in various industrial applications, including textiles and inks .

Agriculture: Pesticide Development

In agriculture, benzimidazole derivatives are utilized in the synthesis of pesticides. Their biological activity can be harnessed to protect crops from pests and diseases, contributing to increased agricultural productivity .

作用機序

将来の方向性

特性

IUPAC Name |

3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S/c1-3-8-20-15-9-11(2)12(10-17)16-18-13-6-4-5-7-14(13)19(15)16/h3-7,9H,1,8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKNFYJHAARHDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC=C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)diazenyl]-1-hydroxy-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483888.png)

![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B483898.png)

![6-(4-Bromo-phenyl)-3-pyridin-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B483928.png)

![3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B483931.png)

![1-Ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea](/img/structure/B483935.png)

![3,7,7-trimethyl-1-phenyl-4-thien-2-yl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483951.png)

![3,7,7-trimethyl-1,4-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483952.png)

![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B483963.png)

![11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B484024.png)

![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B484091.png)